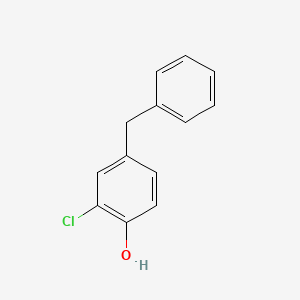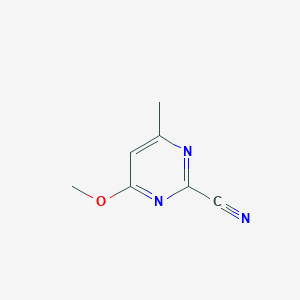
ALPHA,2-DICHLOROBENZALDOXIME
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ALPHA,2-DICHLOROBENZALDOXIME is an organic compound with the molecular formula C₇H₅Cl₂NO It is a derivative of benzenecarboximidoyl chloride, where the benzene ring is substituted with a chlorine atom and a hydroxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ALPHA,2-DICHLOROBENZALDOXIME typically involves the chlorination of N-hydroxybenzenecarboximidoyl chloride. One common method includes the reaction of N-hydroxybenzenecarboximidoyl chloride with thionyl chloride (SOCl₂) in the presence of a catalyst. The reaction is carried out under controlled temperature conditions to ensure the selective chlorination at the desired position.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The use of automated systems and continuous monitoring ensures the consistency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
ALPHA,2-DICHLOROBENZALDOXIME undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, leading to the formation of different derivatives.
Oxidation Reactions: The hydroxy group can be oxidized to form corresponding oxo derivatives.
Reduction Reactions: The compound can undergo reduction to form amine derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or acetonitrile (CH₃CN) under mild conditions.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used.
Reduction Reactions: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are employed.
Major Products Formed
Substitution Reactions: Various substituted derivatives depending on the nucleophile used.
Oxidation Reactions: Oxo derivatives of the original compound.
Reduction Reactions: Amine derivatives.
Scientific Research Applications
ALPHA,2-DICHLOROBENZALDOXIME has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules. It is also employed in the study of reaction mechanisms and kinetics.
Biology: Investigated for its potential as a biochemical probe due to its reactivity with biological nucleophiles.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ALPHA,2-DICHLOROBENZALDOXIME involves its reactivity with nucleophiles. The chlorine atom and the hydroxy group play crucial roles in its reactivity. The compound can form covalent bonds with nucleophiles, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions.
Comparison with Similar Compounds
Similar Compounds
N-hydroxybenzenecarboximidoyl chloride: Lacks the chlorine substitution, leading to different reactivity and applications.
2-chlorobenzenecarboximidoyl chloride:
N-hydroxybenzamide: Similar structure but different functional groups, leading to distinct chemical properties.
Uniqueness
ALPHA,2-DICHLOROBENZALDOXIME is unique due to the presence of both chlorine and hydroxy substituents on the benzene ring. This combination of functional groups imparts distinct reactivity and makes it a valuable compound for various applications in chemistry, biology, medicine, and industry.
Properties
Molecular Formula |
C7H5Cl2NO |
|---|---|
Molecular Weight |
190.02 g/mol |
IUPAC Name |
2-chloro-N-hydroxybenzenecarboximidoyl chloride |
InChI |
InChI=1S/C7H5Cl2NO/c8-6-4-2-1-3-5(6)7(9)10-11/h1-4,11H |
InChI Key |
OXNDXWTURCMXJF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=NO)Cl)Cl |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(5-chlorothiophen-2-yl)-3H,4H,5H,6H,7H-cyclopenta[d]pyrimidin-4-one](/img/structure/B8804229.png)


![4-methyl-N-[2-(6-methylpyridin-3-yl)ethyl]aniline](/img/structure/B8804247.png)



![5-[(4-Chlorophenyl)amino]-1H-1,2,3-triazole-4-carboxylic acid ethyl ester](/img/structure/B8804272.png)




